5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-
Brand Name: Vulcanchem
CAS No.: 616240-03-0
VCID: VC16888434
InChI: InChI=1S/C15H18O3/c1-13(9-10-15(17)8-5-11-16)18-12-14-6-3-2-4-7-14/h2-4,6-7,13,16H,5,8,11-12H2,1H3
SMILES:
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

CAS No.: 616240-03-0

Cat. No.: VC16888434

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- - 616240-03-0

Specification

CAS No. 616240-03-0
Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
IUPAC Name 1-hydroxy-7-phenylmethoxyoct-5-yn-4-one
Standard InChI InChI=1S/C15H18O3/c1-13(9-10-15(17)8-5-11-16)18-12-14-6-3-2-4-7-14/h2-4,6-7,13,16H,5,8,11-12H2,1H3
Standard InChI Key DQAHAYOFFSGEMU-UHFFFAOYSA-N
Canonical SMILES CC(C#CC(=O)CCCO)OCC1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Molecular Identification

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- has a molecular formula of C₁₅H₁₈O₃ and a molar mass of 246.30 g/mol. Its IUPAC name reflects the positions of functional groups: a hydroxyl (-OH) at carbon 1, a ketone (=O) at carbon 4, and a phenylmethoxy (-OCH₂C₆H₅) group at carbon 7. The alkyne moiety (C≡C) between carbons 4 and 5 distinguishes it from simpler ketones, enabling participation in click chemistry and cycloaddition reactions.

Table 1: Key Molecular Properties

PropertyValue
CAS Number616240-03-0
Molecular FormulaC₁₅H₁₈O₃
Molecular Weight246.30 g/mol
Functional GroupsHydroxyl, alkyne, ketone, phenylmethoxy

Stereochemical Considerations

While the compound’s stereochemistry remains unspecified in available literature, the positioning of substituents suggests potential stereoisomerism. For instance, the phenylmethoxy group’s orientation at carbon 7 could influence intermolecular interactions, though experimental data on this aspect are lacking.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- typically involves multi-step organic reactions. A plausible route includes:

  • Alkyne Formation: Coupling propargyl alcohols with ketones via Sonogashira or Cadiot-Chodkiewicz reactions to install the alkyne group.

  • Hydroxylation: Introducing the hydroxyl group at carbon 1 through oxidation or hydroxylation reactions.

  • Etherification: Attaching the phenylmethoxy group via nucleophilic substitution or Mitsunobu reactions.

Reactivity Profile

The alkyne and ketone groups render the compound highly reactive. Key reactions include:

  • Cycloadditions: The alkyne participates in [2+2] or [3+2] cycloadditions to form cyclic structures.

  • Nucleophilic Additions: The ketone undergoes Grignard or hydride additions, though steric hindrance from the phenylmethoxy group may limit accessibility.

  • Cross-Coupling: Potential use in Stille or Suzuki-Miyaura couplings to construct carbon-carbon bonds, leveraging the alkyne as a directing group.

Table 2: Comparative Reactivity of Alkynones

CompoundKey ReactivityApplications
5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-Alkyne cycloadditions, cross-couplingPharmaceuticals, materials
5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)-Similar, but altered substituent positioningCatalyst design

Physicochemical Properties

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) for this compound are unavailable, similar alkynones exhibit diagnostic signals:

  • IR: Strong absorption near 2200 cm⁻¹ (C≡C stretch) and 1700 cm⁻¹ (C=O stretch) .

  • ¹³C NMR: Peaks at δ 80–100 ppm for the alkyne carbons and δ 190–210 ppm for the ketone .

Research Gaps and Future Directions

Current data on this compound are sparse, with no studies on its toxicity, pharmacokinetics, or synthetic scalability. Prioritized research areas include:

  • Biological Screening: Testing for antimicrobial, antiviral, or anticancer activity.

  • Process Optimization: Developing cost-effective, high-yield synthetic routes.

  • Structural Modifications: Exploring substituent effects on reactivity and stability.

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